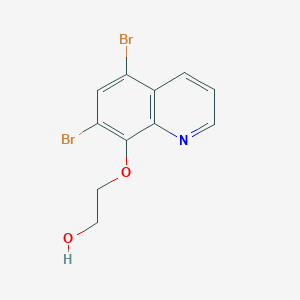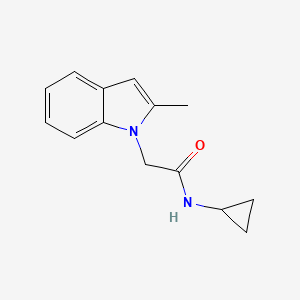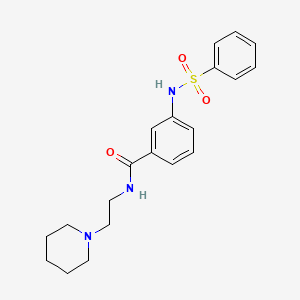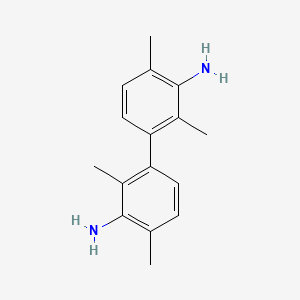
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline, commonly known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ is a heterocyclic compound that belongs to the quinoline family and is composed of two bromine atoms and a hydroxyethoxy group. DHQ has been extensively studied for its unique properties, including its mechanism of action and biochemical and physiological effects.
作用机制
DHQ has been found to exhibit its biological activities through various mechanisms of action. DHQ has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. DHQ has also been found to inhibit fungal ergosterol biosynthesis, which is essential for fungal cell membrane integrity. DHQ has also been investigated for its potential to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DHQ has been found to exhibit various biochemical and physiological effects. DHQ has been shown to induce oxidative stress in bacterial and fungal cells, leading to cell death. DHQ has also been found to induce DNA damage in cancer cells, leading to apoptosis. DHQ has also been investigated for its potential to modulate the immune system and to act as an anti-inflammatory agent.
实验室实验的优点和局限性
DHQ has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. DHQ can be easily synthesized using various methods, and it is stable under a wide range of conditions. DHQ is also highly soluble in organic solvents, making it easy to handle in the laboratory. However, DHQ has some limitations, including its potential toxicity and its limited availability.
未来方向
There are several future directions for research on DHQ. One potential direction is to investigate the use of DHQ as a fluorescent probe for detecting metal ions. DHQ has been found to exhibit high selectivity and sensitivity for detecting metal ions, making it a promising candidate for developing new fluorescent probes. Another potential direction is to investigate the use of DHQ as a building block for synthesizing functional materials. DHQ has been found to exhibit unique properties, including its ability to form hydrogen bonds and to interact with metal ions, making it a promising candidate for developing new functional materials. Finally, further research is needed to investigate the potential use of DHQ as a therapeutic agent for treating bacterial infections, fungal infections, and cancer. DHQ has been found to exhibit potent biological activities, and further studies are needed to determine its safety and efficacy in vivo.
合成方法
DHQ can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Borsche-Drechsel cyclization. The Pfitzinger reaction involves the condensation of 8-hydroxyquinoline with dibromoacetaldehyde in the presence of a base. The Skraup reaction involves the condensation of aniline, glycerol, and sulfuric acid with 8-bromoquinoline. The Borsche-Drechsel cyclization involves the reaction of 8-bromoquinoline with glycerol in the presence of a strong base.
科学研究应用
DHQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DHQ has been found to exhibit potent biological activities, including antibacterial, antifungal, and antitumor properties. DHQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a building block for synthesizing functional materials.
属性
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c12-8-6-9(13)11(16-5-4-15)10-7(8)2-1-3-14-10/h1-3,6,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUDRXASRVWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCCO)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)


![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
